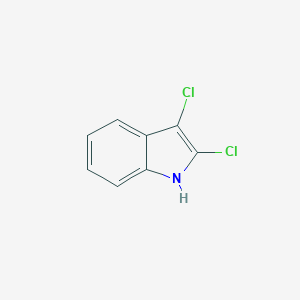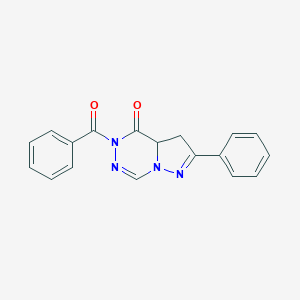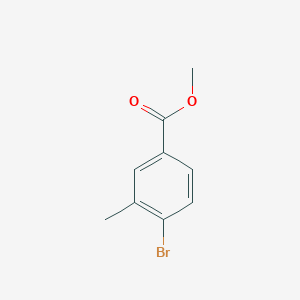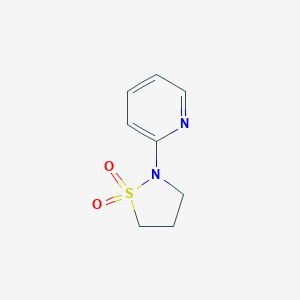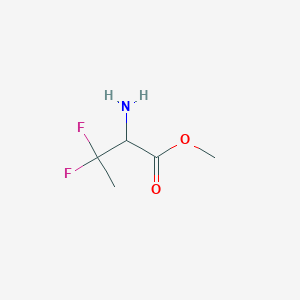
Methyl 2-amino-3,3-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3,3-difluorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated amino acid derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3,3-difluorobutanoate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that utilize amino acids as substrates. It has been shown to inhibit the activity of various enzymes, including serine proteases and aminotransferases.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-amino-3,3-difluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, it has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-3,3-difluorobutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a useful building block for the synthesis of various fluorinated compounds. However, it has some limitations. It is relatively expensive compared to other amino acid derivatives. In addition, its mechanism of action is not well understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on Methyl 2-amino-3,3-difluorobutanoate. One potential direction is the further optimization of the synthesis method to reduce the cost of production. Another direction is the investigation of its mechanism of action to identify potential targets for drug development. Additionally, the potential applications of Methyl 2-amino-3,3-difluorobutanoate in the treatment of various diseases, such as cancer and neurodegenerative diseases, should be further explored. Finally, the development of new methods for the synthesis of fluorinated peptides and proteins using Methyl 2-amino-3,3-difluorobutanoate as a building block is another potential future direction for research.
Métodos De Síntesis
Methyl 2-amino-3,3-difluorobutanoate has been synthesized using various methods. The most commonly used method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with methyl iodide in the presence of a base. Another method involves the reaction of ethyl 2-amino-3,3-difluoropropionate with dimethyl sulfate in the presence of a base. These methods have been optimized to produce high yields of Methyl 2-amino-3,3-difluorobutanoate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3,3-difluorobutanoate has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and proteins. In addition, Methyl 2-amino-3,3-difluorobutanoate has been used as a probe for studying protein-ligand interactions using NMR spectroscopy.
Propiedades
Número CAS |
140647-77-4 |
|---|---|
Nombre del producto |
Methyl 2-amino-3,3-difluorobutanoate |
Fórmula molecular |
C5H9F2NO2 |
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
methyl 2-amino-3,3-difluorobutanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-5(6,7)3(8)4(9)10-2/h3H,8H2,1-2H3 |
Clave InChI |
XGBYRPAKIAUCHJ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC)N)(F)F |
SMILES canónico |
CC(C(C(=O)OC)N)(F)F |
Sinónimos |
Butanoic acid, 2-amino-3,3-difluoro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



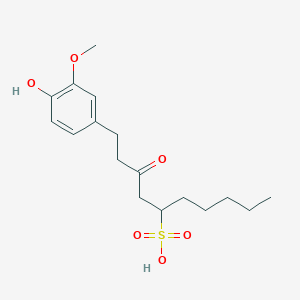

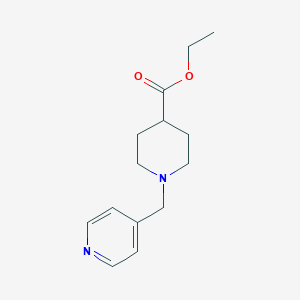
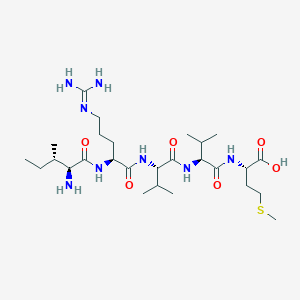
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

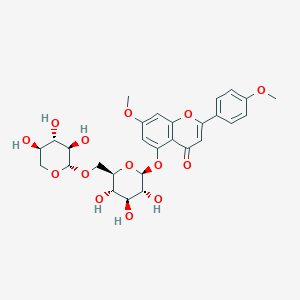
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
